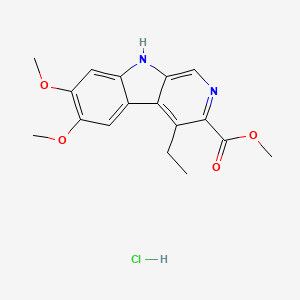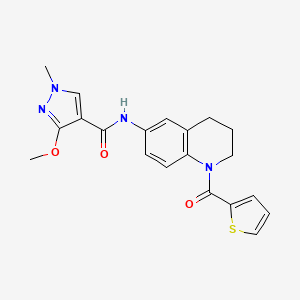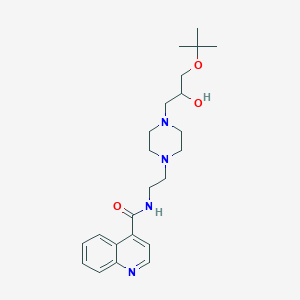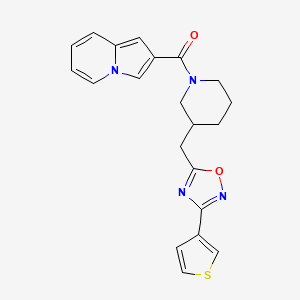![molecular formula C17H16N2O5 B2747439 N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide CAS No. 706770-07-2](/img/structure/B2747439.png)
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with the 1,3-benzodioxol-5-ylmethyl structure are often found in bioactive molecules, including some pharmaceuticals . They are classified as benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of compounds with a 1,3-benzodioxol-5-ylmethyl group involves a benzene ring fused with a 1,3-dioxole ring . The exact structure of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on the specific arrangement of the atoms and functional groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide” would depend on its specific molecular structure. For compounds with a 1,3-benzodioxole structure, they are typically colorless liquids .作用機序
MDMAI works by binding to serotonin receptors in the brain. This leads to an increase in the release of serotonin, a neurotransmitter that is involved in regulating mood, appetite, and sleep. The increased release of serotonin is thought to be responsible for the euphoric and empathogenic effects of MDMAI.
Biochemical and Physiological Effects
MDMAI has been found to have a number of biochemical and physiological effects on the body. These include an increase in heart rate and blood pressure, as well as an increase in body temperature. It has also been found to increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and arousal.
実験室実験の利点と制限
MDMAI has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a unique mechanism of action that differs from other psychoactive drugs. This makes it a valuable tool for studying the neurochemical basis of drug addiction and related disorders.
However, there are also some limitations to the use of MDMAI in lab experiments. It is a psychoactive drug and can have unpredictable effects on the behavior of test subjects. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are a number of potential future directions for research on MDMAI. One area of interest is the development of new psychoactive drugs that are based on the structure of MDMAI. Another area of interest is the study of the long-term effects of MDMAI on the brain and behavior. Finally, researchers are also interested in exploring the potential therapeutic applications of MDMAI for the treatment of various psychiatric disorders.
合成法
MDMAI can be synthesized using a variety of methods. One common method involves the reaction of 3,4-methylenedioxyphenylacetone with N-methylhydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with oxalic acid to yield MDMAI.
科学的研究の応用
MDMAI has been used extensively in scientific research to study the effects of psychoactive drugs on the brain. It has been found to have a unique mechanism of action that differs from other psychoactive drugs such as MDMA. This makes it a valuable tool for researchers studying the neurochemical basis of drug addiction and other related disorders.
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-13-4-2-3-11(7-13)9-18-16(20)17(21)19-12-5-6-14-15(8-12)24-10-23-14/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACCPDLDCNAJPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxo-8-prop-2-enylchromene-3-carboxamide](/img/structure/B2747358.png)
![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
amino}benzoic acid](/img/structure/B2747366.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)



![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)


![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)